molecular formula C21H14Cl2N2O4S B299044 4-({5-[3,5-Dichloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid

4-({5-[3,5-Dichloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid

Cat. No. B299044
M. Wt: 461.3 g/mol
InChI Key: BJJVDKNJTZUHNA-NUIIPWOLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({5-[3,5-Dichloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid, also known as DCTB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCTB is a thiazolidine-based compound that has been extensively studied for its biochemical and physiological effects.

Scientific Research Applications

4-({5-[3,5-Dichloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid has shown promising results in various scientific research applications. It has been studied for its potential use as a fluorescent probe for detecting zinc ions in biological systems. 4-({5-[3,5-Dichloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid has also been reported to have antitumor and antimicrobial activities. Furthermore, 4-({5-[3,5-Dichloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid has been used as a model compound to study the mechanism of action of thiazolidine-based compounds.

Mechanism of Action

The mechanism of action of 4-({5-[3,5-Dichloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid is not fully understood. However, it has been reported to bind to zinc ions, which play a crucial role in various biological processes. 4-({5-[3,5-Dichloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid has also been reported to inhibit the activity of certain enzymes, such as carbonic anhydrase and urease. The binding of 4-({5-[3,5-Dichloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid to zinc ions and inhibition of enzyme activity may contribute to its antitumor and antimicrobial activities.
Biochemical and Physiological Effects:
4-({5-[3,5-Dichloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid has been reported to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria. 4-({5-[3,5-Dichloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid has also been reported to inhibit the activity of carbonic anhydrase and urease, which are enzymes involved in various physiological processes. Furthermore, 4-({5-[3,5-Dichloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid has been shown to have a low toxicity profile, making it a promising compound for scientific research.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-({5-[3,5-Dichloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid is its low toxicity profile, which makes it suitable for scientific research applications. 4-({5-[3,5-Dichloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid is also stable under various conditions, making it easy to handle in the laboratory. However, the synthesis of 4-({5-[3,5-Dichloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid is a complex process that requires careful purification to ensure the purity of the compound. Furthermore, the mechanism of action of 4-({5-[3,5-Dichloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid is not fully understood, which limits its potential applications.

Future Directions

There are several future directions for the scientific research of 4-({5-[3,5-Dichloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid. One potential direction is to study its potential use as a fluorescent probe for detecting zinc ions in vivo. Another direction is to investigate its antitumor and antimicrobial activities in more detail. Furthermore, the mechanism of action of 4-({5-[3,5-Dichloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid needs to be further elucidated to fully understand its potential applications. Overall, 4-({5-[3,5-Dichloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid is a promising compound that has the potential to contribute to various scientific research fields.

Synthesis Methods

The synthesis of 4-({5-[3,5-Dichloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid involves the condensation reaction of 3,5-dichloro-4-(2-propynyloxy)benzaldehyde and 3-methyl-4-oxo-2-thioxo-1,3-thiazolidine-5-carboxylic acid in the presence of a base. The resulting compound is then purified by recrystallization. The synthesis of 4-({5-[3,5-Dichloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid has been reported in various research papers, and the purity of the compound is crucial for its scientific research applications.

properties

Product Name

4-({5-[3,5-Dichloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid

Molecular Formula

C21H14Cl2N2O4S

Molecular Weight

461.3 g/mol

IUPAC Name

4-[[(5Z)-5-[(3,5-dichloro-4-prop-2-ynoxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid

InChI

InChI=1S/C21H14Cl2N2O4S/c1-3-8-29-18-15(22)9-12(10-16(18)23)11-17-19(26)25(2)21(30-17)24-14-6-4-13(5-7-14)20(27)28/h1,4-7,9-11H,8H2,2H3,(H,27,28)/b17-11-,24-21?

InChI Key

BJJVDKNJTZUHNA-NUIIPWOLSA-N

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC(=C(C(=C2)Cl)OCC#C)Cl)/SC1=NC3=CC=C(C=C3)C(=O)O

SMILES

CN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OCC#C)Cl)SC1=NC3=CC=C(C=C3)C(=O)O

Canonical SMILES

CN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OCC#C)Cl)SC1=NC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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